molecular formula C19H24N2O2S2 B12687267 5-Ethyl-1-((cyclohexyloxy)methyl)-6-(phenylthio)-2-thiouracil CAS No. 136160-41-3

5-Ethyl-1-((cyclohexyloxy)methyl)-6-(phenylthio)-2-thiouracil

Cat. No.: B12687267
CAS No.: 136160-41-3
M. Wt: 376.5 g/mol
InChI Key: SJTXRYWYJVKJBO-UHFFFAOYSA-N
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Description

5-Ethyl-1-((cyclohexyloxy)methyl)-6-(phenylthio)-2-thiouracil is a complex organic compound with a unique structure that includes ethyl, cyclohexyloxy, phenylthio, and thiouracil groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1-((cyclohexyloxy)methyl)-6-(phenylthio)-2-thiouracil typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the cyclohexyloxy group: This step involves the reaction of cyclohexanol with an appropriate alkylating agent under basic conditions.

    Introduction of the phenylthio group: This can be achieved by reacting a phenylthiol with a suitable halide or sulfonate ester.

    Construction of the thiouracil core: This step involves the cyclization of a suitable precursor, such as a thiourea derivative, under acidic or basic conditions.

    Final assembly: The intermediate compounds are then combined under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1-((cyclohexyloxy)methyl)-6-(phenylthio)-2-thiouracil can undergo various types of chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiouracil core can be reduced to form dihydro derivatives.

    Substitution: The ethyl and cyclohexyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, sulfonate esters.

Major Products Formed

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Dihydro derivatives.

    Substitution products: Various alkylated or functionalized derivatives.

Scientific Research Applications

5-Ethyl-1-((cyclohexyloxy)methyl)-6-(phenylthio)-2-thiouracil has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Ethyl-1-((cyclohexyloxy)methyl)-6-(phenylthio)-2-thiouracil involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or modulating the activity of key enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of cellular receptors and signaling pathways.

    Altering gene expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-1-hexene: A simpler compound with a similar alkyl group.

    1-Ethyl-5-methylcyclohexene: Another compound with a cyclohexyl group.

    Thiouracil derivatives: Compounds with a similar thiouracil core but different substituents.

Uniqueness

5-Ethyl-1-((cyclohexyloxy)methyl)-6-(phenylthio)-2-thiouracil is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

CAS No.

136160-41-3

Molecular Formula

C19H24N2O2S2

Molecular Weight

376.5 g/mol

IUPAC Name

1-(cyclohexyloxymethyl)-5-ethyl-6-phenylsulfanyl-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C19H24N2O2S2/c1-2-16-17(22)20-19(24)21(13-23-14-9-5-3-6-10-14)18(16)25-15-11-7-4-8-12-15/h4,7-8,11-12,14H,2-3,5-6,9-10,13H2,1H3,(H,20,22,24)

InChI Key

SJTXRYWYJVKJBO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(C(=S)NC1=O)COC2CCCCC2)SC3=CC=CC=C3

Origin of Product

United States

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